molecular formula C41H68N6O12 B12407717 TLR7/8 agonist 4 hydroxy-PEG10-acid

TLR7/8 agonist 4 hydroxy-PEG10-acid

Cat. No.: B12407717
M. Wt: 837.0 g/mol
InChI Key: LDGZEFQLJOSEED-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TLR7/8 agonist 4 hydroxy-PEG10-acid involves the conjugation of TLR7/8 agonist 4 with hydroxy-PEG10-acid via a cleavable bond . The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. the general approach involves standard organic synthesis techniques, including protection and deprotection steps, coupling reactions, and purification processes.

Industrial Production Methods: Industrial production of this compound likely follows Good Manufacturing Practices (GMP) to ensure product quality and consistency. The process involves large-scale synthesis, purification, and quality control measures to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions: TLR7/8 agonist 4 hydroxy-PEG10-acid can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups .

Scientific Research Applications

Chemistry: In chemistry, TLR7/8 agonist 4 hydroxy-PEG10-acid is used as a building block for the synthesis of more complex molecules, particularly in the development of ADCs .

Biology: In biological research, this compound is used to study the activation of TLR7/8 and its effects on the immune response. It helps in understanding the role of these receptors in various biological processes .

Medicine: In medicine, this compound is employed in the development of targeted cancer therapies. Its ability to activate TLR7/8 makes it a valuable component in ADCs designed to deliver cytotoxic agents specifically to cancer cells .

Industry: In the pharmaceutical industry, this compound is used in the production of ADCs for cancer treatment. It is also utilized in research and development to create new therapeutic agents .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific conjugation with hydroxy-PEG10-acid, which allows for targeted delivery in ADCs. This conjugation enhances its stability and efficacy in targeting cancer cells .

Properties

Molecular Formula

C41H68N6O12

Molecular Weight

837.0 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(4-amino-2-butyl-3H-imidazo[4,5-c]quinolin-8-yl)piperazin-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C41H68N6O12/c1-2-3-4-37-44-39-35-33-34(5-6-36(35)43-41(42)40(39)45-37)47-10-8-46(9-11-47)12-14-51-16-18-53-20-22-55-24-26-57-28-30-59-32-31-58-29-27-56-25-23-54-21-19-52-17-15-50-13-7-38(48)49/h5-6,33H,2-4,7-32H2,1H3,(H2,42,43)(H,44,45)(H,48,49)

InChI Key

LDGZEFQLJOSEED-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2=C(N1)C(=NC3=C2C=C(C=C3)N4CCN(CC4)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)N

Origin of Product

United States

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